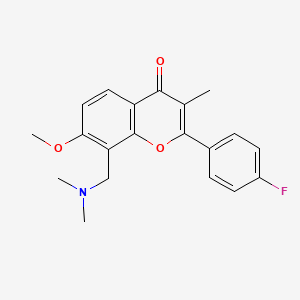
Flavone, 8-((dimethylamino)methyl)-4'-fluoro-7-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This particular compound is of interest due to its unique structural modifications, which may impart distinct biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the cyclization of chalcones. One common method is the Baker-Venkataraman rearrangement, which involves the reaction of o-hydroxyacetophenones with aromatic aldehydes to form chalcones, followed by cyclization to yield flavones . For the specific synthesis of Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl-, the following steps can be employed:
Formation of Chalcone Intermediate: The reaction of 2-hydroxy-4’-fluoro-7-methoxy-3-methylacetophenone with 4-(dimethylaminomethyl)benzaldehyde in the presence of a base such as potassium hydroxide.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
Oxidation: Flavone derivatives can undergo oxidation reactions, often leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert flavones to flavanones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
作用机制
The mechanism of action of flavone derivatives often involves interaction with multiple molecular targets and pathways. For instance, they can inhibit enzymes involved in oxidative stress, modulate signaling pathways related to inflammation, and induce apoptosis in cancer cells. The specific molecular targets and pathways for Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may include:
Inhibition of kinases: Affecting cell signaling pathways.
Modulation of transcription factors: Influencing gene expression.
Induction of oxidative stress: Leading to cell death in cancer cells.
相似化合物的比较
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- can be compared with other flavone derivatives such as:
Baicalein: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Apigenin: Recognized for its potential anticancer effects.
The unique structural modifications in Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may impart distinct biological activities, making it a valuable compound for further research .
属性
CAS 编号 |
86073-55-4 |
|---|---|
分子式 |
C20H20FNO3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
8-[(dimethylamino)methyl]-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20FNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
InChI 键 |
OKHBMCHTIXFPOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
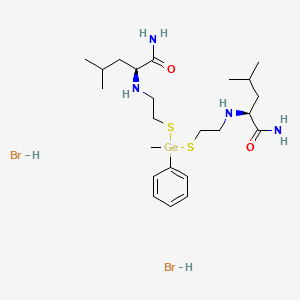

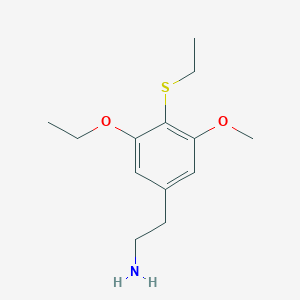
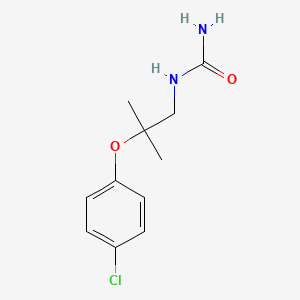

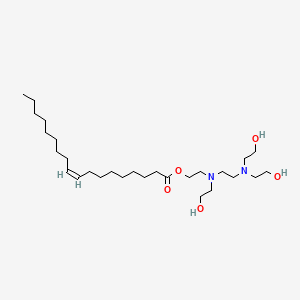
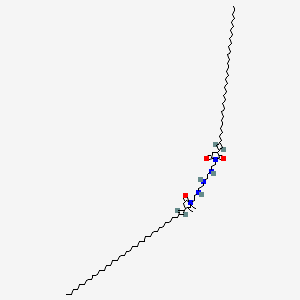



![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
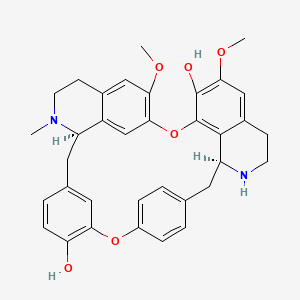
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
